molecular formula C6H7N3S B1354766 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole CAS No. 205246-65-7

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

Cat. No. B1354766
CAS RN: 205246-65-7
M. Wt: 153.21 g/mol
InChI Key: DOQKYIFHYNIMDJ-UHFFFAOYSA-N
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Description

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3S . It is also known by its synonyms 1,3-dimethylpyrazol-5-isothiocyanate and 1,3-dimethyl-5-isothiocyanatopyrazole .


Synthesis Analysis

The synthesis of this compound can be achieved from 1,3-Dimethyl-1H-pyrazol-5-amine and Thiophosgene . There are also various methods for the synthesis of pyrazoles, which could potentially be adapted for the synthesis of this specific compound .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 isothiocyanate (aromatic), and 1 Pyrazole .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.20500 . It is a yellow solid that dissolves well in polar organic solvents .

Scientific Research Applications

Synthesis and Anticancer Activity

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole has been utilized in the synthesis of new heterocyclic compounds with potential anticancer activity. For example, Metwally, Abdelrazek, and Eldaly (2016) studied the reaction of related compounds with phenyl isothiocyanate, resulting in derivatives showing promise in anticancer applications (Metwally, N., Abdelrazek, F. M., & Eldaly, S., 2016).

Antimicrobial Activity

Compounds related to this compound have shown efficacy in antimicrobial applications. Zaki, Sayed, and Elroby (2016) synthesized derivatives demonstrating inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).

Corrosion Inhibition

A study by Bouklah et al. (2005) revealed the potential of related pyrazole compounds as corrosion inhibitors for steel in acidic environments (Bouklah, M., Attayibat, A., Hammouti, B., Ramdani, A., Radi, S., & Benkaddour, M., 2005).

Antipsychotic Agents

Research by Wise et al. (1987) discussed the synthesis and pharmacological evaluation of pyrazol-5-ols, closely related to this compound, as potential antipsychotic agents (Wise, L. D., Butler, D. E., DeWald, H. A., Lustgarten, D. M., Pattison, I. C., Schweiss, D. N., Coughenour, L. L., Downs, D. A., Heffner, T. G., & Pugsley, T. A., 1987).

DNA Binding and Cytotoxicity

Reddy et al. (2017) explored the interaction of bis-pyrazoles with DNA and their in-vitro cytotoxicity, offering insights into the potential use of related compounds in cancer research (Reddy, K. I., Aruna, C., Manisha, M., Srihari, K., Babu, K. S., Vijayakumar, V., Sarveswari, S., Priya, R., Amrita, A., & Siva, R., 2017).

Biochemical Analysis

Biochemical Properties

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol-containing enzymes, where the isothiocyanate group reacts with the thiol group, leading to enzyme inhibition. This compound is also known to form covalent bonds with amino acids such as cysteine, lysine, and histidine, affecting the structure and function of proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to biomolecules, leading to enzyme inhibition or activation. The isothiocyanate group reacts with nucleophilic sites on enzymes and proteins, resulting in the formation of stable adducts. This compound can also induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites. Additionally, it can influence the activity of enzymes involved in detoxification processes, affecting the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

5-isothiocyanato-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQKYIFHYNIMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442980
Record name 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205246-65-7
Record name 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205246-65-7
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